4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
CAS No.: 695174-29-9
Cat. No.: VC6486731
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 695174-29-9 |
---|---|
Molecular Formula | C13H18ClN3O |
Molecular Weight | 267.76 |
IUPAC Name | 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide |
Standard InChI | InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
Standard InChI Key | NGTROXLQRRWMFG-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, delineates its structure:
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A piperazine ring (six-membered diamine) substituted at the 1-position with a carboxamide group (N,N-dimethyl).
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A 4-chlorophenyl group attached at the 4-position of the piperazine ring.
The molecular formula is C₁₃H₁₇ClN₃O, with a calculated molecular weight of 266.75 g/mol. Key structural analogs, such as 4-(4-chlorophenyl)-N-(diaminomethylidene)piperazine-1-carboximidamide (PubChem CID: 83031274), share the 4-chlorophenyl-piperazine backbone but differ in substituent groups .
Table 1: Comparative Structural Analysis of Piperazine Derivatives
Synthesis and Physicochemical Properties
Synthetic Pathways
Piperazine-carboxamides are typically synthesized via:
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Nucleophilic substitution: Reacting 4-(4-chlorophenyl)piperazine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).
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Coupling reactions: Utilizing carbodiimide-mediated coupling between piperazine amines and dimethylcarbamic acid derivatives.
A related synthesis from Jiang et al. (2022) details the use of trans-2,3-dimethylpiperazine intermediates in constructing chlorophenyl-bearing analogs, highlighting the role of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in similar multicomponent reactions .
Physicochemical Profiling
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Solubility: Predicted low water solubility due to the hydrophobic chlorophenyl and dimethylamide groups.
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logP: Estimated 2.8–3.2 (moderate lipophilicity) using computational tools like XLogP3.
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pKa: The piperazine nitrogen exhibits a basic pKa of ~8.5, while the carboxamide remains non-ionizable under physiological conditions.
Pharmacological and Biological Activity
Hypothesized Mechanisms of Action
Piperazine derivatives are known to modulate:
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Serine hydrolases: Including monoacylglycerol lipase (MAGL), as demonstrated in Jiang et al.’s work on trans-2,3-dimethylpiperazine inhibitors .
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Kinase signaling: Pyrano-pyrazole analogs with chlorophenyl groups exhibit AKT2/PKBβ inhibition, a pathway critical in glioma proliferation .
While no direct studies on 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exist, its structural similarity to MAGL inhibitors suggests potential endocannabinoid system modulation or antiproliferative activity.
Table 2: Biological Activity of Structural Analogs
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold aligns with:
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CNS therapeutics: Piperazine moieties are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants.
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Oncology: Chlorophenyl groups enhance blood-brain barrier penetration, making it a candidate for glioblastoma therapeutics .
Chemical Intermediate
Its reactive carboxamide group permits derivatization into:
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Heterocyclic hybrids: E.g., pyrimidine or pyrazole conjugates, as seen in AGN-PC-0BFJTP .
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Prodrug formulations: Esterification or amidation to improve bioavailability.
Future Directions
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Target validation: Screen against MAGL, AKT2, and related oncology targets.
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ADMET profiling: Assess pharmacokinetics and toxicity in preclinical models.
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Structure-activity relationship (SAR): Modify substituents to optimize potency and selectivity.
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